molecular formula C19H15ClF6N2O4 B5498331 ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOATE

ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOATE

Cat. No.: B5498331
M. Wt: 484.8 g/mol
InChI Key: SQCUOOUQHVIUDV-UHFFFAOYSA-N
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Description

ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOATE is a complex organic compound characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOATE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism of action may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated organic molecules that share structural features with ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOATE. Examples include:

    Trifluoromethylated compounds: Known for their stability and unique chemical properties.

    Fluorophenyl derivatives: Often used in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[4-[chloro(difluoro)methoxy]anilino]-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF6N2O4/c1-2-31-16(30)17(18(22,23)24,28-15(29)13-5-3-4-6-14(13)21)27-11-7-9-12(10-8-11)32-19(20,25)26/h3-10,27H,2H2,1H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCUOOUQHVIUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)OC(F)(F)Cl)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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